4-amino-2-ethoxy-5-Thiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-ethoxy-5-Thiazolecarbonitrile is an organic compound with the molecular formula C6H7N3OS. It belongs to the class of thiazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of an amino group, an ethoxy group, and a nitrile group attached to a thiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-ethoxy-5-Thiazolecarbonitrile typically involves the reaction of appropriate thiazole precursors with ethoxy and amino substituents. One common method includes the condensation of 2-amino-6-ethoxybenzothiazole with suitable nitrile sources under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of thiazole intermediates, followed by functionalization with amino and ethoxy groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-2-ethoxy-5-Thiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-ethoxy-5-Thiazolecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Wirkmechanismus
The mechanism of action of 4-amino-2-ethoxy-5-Thiazolecarbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-ethoxybenzothiazole: Shares the thiazole core structure but differs in the position and type of substituents.
2-Amino-5-(4-acetylphenylazo)-thiazole: Another thiazole derivative with different functional groups.
Uniqueness: 4-Amino-2-ethoxy-5-Thiazolecarbonitrile is unique due to its specific combination of amino, ethoxy, and nitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
29422-49-9 |
---|---|
Molekularformel |
C6H7N3OS |
Molekulargewicht |
169.21 g/mol |
IUPAC-Name |
4-amino-2-ethoxy-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C6H7N3OS/c1-2-10-6-9-5(8)4(3-7)11-6/h2,8H2,1H3 |
InChI-Schlüssel |
BHEDEJFCDWPODR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=C(S1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.